
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, also known as DMH1, is a small molecule inhibitor that has been used to specifically target the transforming growth factor-beta (TGF-β) signaling pathway. This pathway plays a critical role in many biological processes, including embryonic development, tissue repair, and immune response. Dysregulation of the TGF-β pathway has been implicated in various diseases, including cancer, fibrosis, and autoimmune disorders.
Mecanismo De Acción
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one specifically inhibits the activity of TβRI by binding to a specific site on the receptor. This prevents the receptor from phosphorylating downstream targets, which ultimately leads to the inhibition of TGF-β signaling. 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been shown to be highly selective for TβRI, with little to no effect on other receptors or kinases.
Biochemical and Physiological Effects:
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been shown to have various biochemical and physiological effects. Inhibition of TGF-β signaling by 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been shown to reduce the proliferation and migration of cancer cells. It has also been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are involved in the development of fibrosis. In addition, 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been shown to modulate the immune response by inhibiting the differentiation of T cells into regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one in lab experiments is its specificity for TβRI. This allows researchers to selectively inhibit TGF-β signaling without affecting other pathways. However, one limitation of using 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is its relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one can be toxic at high concentrations, which can limit its use in some assays.
Direcciones Futuras
There are many potential future directions for research on 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. One area of interest is the development of more potent and selective inhibitors of TβRI. Another area of interest is the use of 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. In addition, 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one could be used to study the role of TGF-β signaling in various other diseases, such as cardiovascular disease or neurodegenerative diseases. Finally, 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one could be used to study the role of TGF-β signaling in aging and age-related diseases.
Métodos De Síntesis
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-aminothiophenol with 2,2-dimethyl-3-oxobutanoic acid to form 2-(2,2-dimethyl-3-oxobutylthio)aniline. The second step involves the reaction of 2-(2,2-dimethyl-3-oxobutylthio)aniline with morpholine to form 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. The final product can be purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been used extensively in scientific research to study the TGF-β signaling pathway. It has been shown to specifically inhibit the activity of the TGF-β type I receptor (TβRI), which is a key component of the pathway. 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been used to investigate the role of TGF-β signaling in various biological processes, including embryonic development, tissue repair, and immune response. It has also been used to study the role of TGF-β signaling in various diseases, including cancer, fibrosis, and autoimmune disorders.
Propiedades
IUPAC Name |
5,5-dimethyl-2-morpholin-4-yl-4,6-dihydro-1,3-benzothiazol-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2)7-9-11(10(16)8-13)18-12(14-9)15-3-5-17-6-4-15/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXMARZBAUMWLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)N3CCOCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
CAS RN |
15091-04-0 |
Source


|
| Record name | 5,5-Dimethyl-2-morpholin-4-yl-4,6-dihydro-1,3-benzothiazol-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015091040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-DIMETHYL-2-MORPHOLIN-4-YL-4,6-DIHYDRO-1,3-BENZOTHIAZOL-7-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDN0FW2IO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



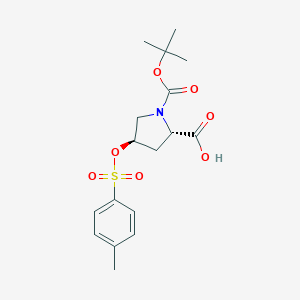

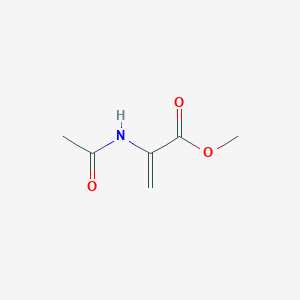

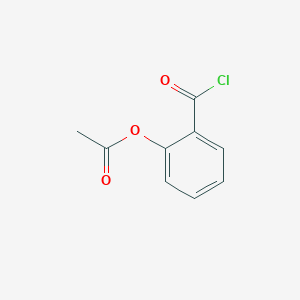
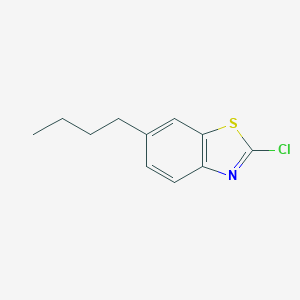
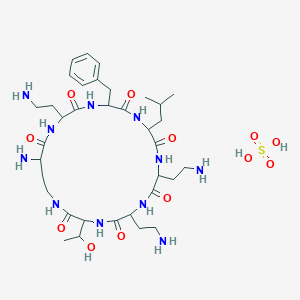
![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)



